1-(2-Fluoro-2,3-dideoxy-β-D-threo-pentofuranosyl)-2,4(1H,3H)-pyrimidinedione 1-(2-Fluoro-2,3-dideoxy-β-D-threo-pentofuranosyl)-2,4(1H,3H)-pyrimidinedione
Brand Name: Vulcanchem
CAS No.: 124424-25-5
VCID: VC0055719
InChI: InChI=1S/C9H11FN2O4/c10-6-3-5(4-13)16-8(6)12-2-1-7(14)11-9(12)15/h1-2,5-6,8,13H,3-4H2,(H,11,14,15)/t5-,6-,8+/m0/s1
SMILES: C1C(OC(C1F)N2C=CC(=O)NC2=O)CO
Molecular Formula: C9H11FN2O4
Molecular Weight: 230.19 g/mol

1-(2-Fluoro-2,3-dideoxy-β-D-threo-pentofuranosyl)-2,4(1H,3H)-pyrimidinedione

CAS No.: 124424-25-5

Main Products

VCID: VC0055719

Molecular Formula: C9H11FN2O4

Molecular Weight: 230.19 g/mol

1-(2-Fluoro-2,3-dideoxy-β-D-threo-pentofuranosyl)-2,4(1H,3H)-pyrimidinedione - 124424-25-5

CAS No. 124424-25-5
Product Name 1-(2-Fluoro-2,3-dideoxy-β-D-threo-pentofuranosyl)-2,4(1H,3H)-pyrimidinedione
Molecular Formula C9H11FN2O4
Molecular Weight 230.19 g/mol
IUPAC Name 1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Standard InChI InChI=1S/C9H11FN2O4/c10-6-3-5(4-13)16-8(6)12-2-1-7(14)11-9(12)15/h1-2,5-6,8,13H,3-4H2,(H,11,14,15)/t5-,6-,8+/m0/s1
Standard InChIKey YTLACGJEZOUGQP-VMHSAVOQSA-N
Isomeric SMILES C1[C@H](O[C@H]([C@H]1F)N2C=CC(=O)NC2=O)CO
SMILES C1C(OC(C1F)N2C=CC(=O)NC2=O)CO
Canonical SMILES C1C(OC(C1F)N2C=CC(=O)NC2=O)CO
PubChem Compound 452032
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator